4-fluoro-N1-phenylbenzene-1,2-diamine
Description
4-Fluoro-N1-phenylbenzene-1,2-diamine is a substituted aromatic diamine featuring a fluorine atom at the 4-position and a phenyl group attached to the N1 nitrogen of the benzene-1,2-diamine backbone. This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The fluorine atom, being highly electronegative, enhances metabolic stability and influences electronic distribution, while the phenyl substituent may improve lipophilicity and steric bulk. Its synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling, as seen in analogous compounds .
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-fluoro-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11FN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 |
InChI Key |
MYBITUKIIBDGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted benzene-1,2-diamines are critical building blocks for heterocyclic compounds, corrosion inhibitors, and bioactive molecules. Below is a detailed comparison of 4-fluoro-N1-phenylbenzene-1,2-diamine with structurally related derivatives:
Structural and Electronic Effects
This compound :
- Substituents : 4-F, N1-Ph.
- Electronic Effects : The fluorine atom withdraws electron density via inductive effects, while the phenyl group introduces steric hindrance and moderate electron donation through resonance.
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the phenyl group’s hydrophobicity .
- 4-Chlorobenzene-1,2-Diamine: Substituents: 4-Cl. Electronic Effects: Chlorine’s weaker electronegativity compared to fluorine results in less pronounced electron withdrawal. Solubility: Lower solubility than the fluoro analog, attributed to chlorine’s larger atomic radius and polarizability .
- 4-Nitrobenzene-1,2-Diamine: Substituents: 4-NO₂. Electronic Effects: The nitro group is a strong electron-withdrawing group, significantly reducing electron density on the aromatic ring. Reactivity: Facilitates electrophilic substitution at meta positions but often leads to poor solubility and low synthetic yields in coupling reactions .
Physicochemical Properties
| Property | 4-Fluoro-N1-Ph | 4-Nitro | 4-Methyl | 4-Chloro | |
|---|---|---|---|---|---|
| Melting Point (°C) | Not reported | 134–140 | 75–80 | 100–105 | |
| LogP (Predicted) | 2.1 | 1.8 | 1.5 | 2.0 | |
| Stability | Moderate | Low (hygroscopic) | High | Moderate |
- The phenyl group in this compound enhances stability compared to nitro derivatives, which are prone to decomposition under acidic conditions .
Research Findings and Challenges
- Synthetic Challenges : Nitro-substituted diamines suffer from low yields and solubility issues, whereas methyl and phenyl analogs are more robust .
- Fluorine’s Role : Fluorine enhances binding affinity in drug candidates by forming hydrogen bonds with biological targets, as seen in kinase inhibitors .
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